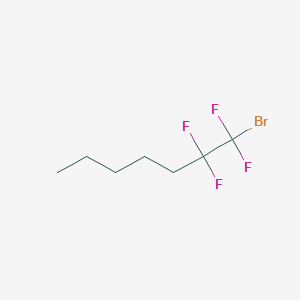

1-Bromo-1,1,2,2-tetrafluoroheptane

Description

General Context of Fluorinated Organic Compounds in Academic Inquiry

Fluorinated organic compounds have garnered significant interest in contemporary chemical research due to the unique and often advantageous properties conferred by the fluorine atom. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological characteristics. Current time information in Pasuruan, ID.nih.gov This is attributed to fluorine's high electronegativity, the strength of the carbon-fluorine (C-F) bond, and the relatively small size of the fluorine atom. These properties can enhance thermal stability, metabolic resistance, and lipophilicity, while also modulating the acidity and reactivity of nearby functional groups. nih.govfluorine1.ru

Consequently, fluorinated compounds are integral to numerous applications, including the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. chemister.runih.gov An estimated 30% of new drugs and over half of blockbuster drugs contain fluorine. nih.gov However, the very stability that makes these compounds desirable also leads to environmental persistence, with some per- and polyfluoroalkyl substances (PFAS) being labeled "forever chemicals" due to their resistance to degradation. Current time information in Pasuruan, ID.organic-chemistry.org This persistence has raised environmental and health concerns, prompting extensive academic inquiry into their behavior, fate, and potential remediation. greenpeace.tonist.gov

Structural Classification and Nomenclature of Brominated Tetrafluoroalkanes

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, iodine). Their nomenclature follows systematic IUPAC rules, where the position and identity of each halogen are specified with numerical locants and prefixes.

Brominated tetrafluoroalkanes are a specific subclass of these compounds, characterized by the presence of one bromine atom and four fluorine atoms on an alkane backbone. The term "tetrafluoro" indicates four fluorine atoms. The position of these substituents is crucial for defining the specific isomer. For instance, 1-Bromo-1,1,2,2-tetrafluoroethane has the bromine and two fluorine atoms on the first carbon, and the other two fluorine atoms on the second carbon of an ethane (B1197151) chain. nih.govorganic-chemistry.orgresearchgate.net This systematic naming allows for the unambiguous identification of complex halogenated structures.

Significance of Halogenated Fluoroalkyl Building Blocks in Modern Organic Synthesis

In modern organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. Halogenated fluoroalkyl compounds are particularly valuable in this role. nih.govnih.gov The presence of a halogen, such as bromine, provides a reactive site for a variety of chemical transformations. youtube.com The bromine atom can participate in numerous reactions, including radical reactions, substitutions, and the formation of organometallic reagents. youtube.comyoutube.comresearchgate.net

These reactions allow for the strategic introduction of a fluoroalkyl chain into a target molecule. This process, known as fluoroalkylation, is a key strategy in medicinal chemistry and materials science for modifying the properties of a parent compound. For example, introducing a fluoroalkyl group can enhance a drug's metabolic stability or improve a polymer's chemical resistance. nih.govfluorine1.ru The differential reactivity of the C-Br bond compared to the highly stable C-F bonds allows for selective chemical manipulation, making bromo-fluoroalkanes versatile tools for synthetic chemists. nih.gov

Academic Research Rationale for Investigating 1-Bromo-1,1,2,2-tetrafluoroheptane

The academic interest in This compound stems directly from its potential as a specialized fluoroalkyl building block. Its structure, featuring a reactive bromine atom at one end of a tetrafluoroethyl group which is attached to a pentyl chain, makes it a valuable reagent for introducing the 1,1,2,2-tetrafluoroheptyl group into other molecules.

The primary rationale for its investigation includes:

Synthetic Utility : The carbon-bromine bond is a key functional group for various coupling reactions. Researchers would investigate its reactivity in transformations such as Grignard reactions, Suzuki or Stille couplings (after conversion to an organometallic species), and radical additions. These reactions would attach the tetrafluoroheptyl moiety to a wide range of substrates, from simple organic molecules to complex bioactive scaffolds. youtube.com

Property Modification : The introduction of the -(CF₂)₂-(CH₂)₄CH₃ fragment is expected to significantly alter the physicochemical properties of a parent molecule. The tetrafluoroethyl segment introduces a highly polarized, lipophilic, and metabolically stable unit, while the pentyl tail provides a nonpolar, hydrocarbon character. Academic studies would focus on quantifying how this unique chain influences properties like solubility, thermal stability, and biological activity in newly synthesized compounds.

Creation of Novel Materials and Compounds : By using this compound as a building block, researchers can create novel surfactants, polymers, or pharmaceutical candidates. The combination of a fluorinated segment and a hydrocarbon segment within the same building block is characteristic of components used in creating molecules with specific surface-active properties or for designing drugs with tailored absorption and distribution profiles. fluorine1.ruchemister.ru

While detailed research findings specifically for this compound are not widely published, its value is inferred from the extensive studies on analogous bromo-fluoroalkanes used in synthetic and medicinal chemistry. fluorine1.runih.gov

Data Tables

Physicochemical Properties

| Property | This compound | 1-Bromo-1,1,2,2-tetrafluoroethane |

| Molecular Formula | C₇H₁₁BrF₄ | C₂HBrF₄ |

| Molecular Weight | 251.06 g/mol | 180.93 g/mol organic-chemistry.orgresearchgate.net |

| Boiling Point | Data not available | 12.5 - 13 °C nih.gov |

| CAS Number | Data not available | 354-07-4 organic-chemistry.orgresearchgate.net |

Compound Nomenclature

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXYYYLGJDTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of 1 Bromo 1,1,2,2 Tetrafluoroheptane

Nucleophilic Displacement Reactions at the Bromine Center

There is no available literature detailing the nucleophilic displacement reactions specifically for 1-Bromo-1,1,2,2-tetrafluoroheptane.

Kinetic and Thermodynamic Aspects of Substitutions

No experimental or computational data on the kinetics or thermodynamics of nucleophilic substitution reactions involving this compound could be located. Such data would be essential for understanding the reaction rates and equilibrium positions for substitutions at the C1 position.

Stereochemical Implications of Fluorine Substitution on Reactivity

Without experimental studies, the stereochemical outcomes of nucleophilic attack on a chiral variant of this compound remain uncharacterized. The influence of the adjacent tetrafluoroethyl group on the stereochemistry of such reactions is a topic that would require dedicated investigation.

Radical Functionalization Reactions of this compound

Specific studies on the radical functionalization of this compound are absent from the scientific literature.

Initiation and Propagation Mechanisms in Radical Processes

While the general principles of radical initiation and propagation are well-understood for bromoalkanes, the specific conditions and mechanisms for initiating radical formation from this compound and the subsequent propagation steps have not been reported.

Regio- and Chemoselectivity in Radical Transformations

There is no information available regarding the regio- and chemoselectivity of radical reactions involving this compound. For instance, the selectivity of hydrogen atom abstraction from the heptyl chain versus reactions at the C-Br bond is undocumented.

Organometallic Cross-Coupling Processes Utilizing this compound

No publications were found that describe the use of this compound as a substrate in organometallic cross-coupling reactions. This includes common reactions such as Suzuki, Negishi, or Stille couplings, which are pivotal in modern synthetic chemistry for forming carbon-carbon bonds.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. docbrown.info While specific studies on this compound are not available, the general mechanisms of reactions like the Suzuki, Stille, and Heck couplings provide a framework for predicting its behavior. researchgate.netmdpi.comyoutube.com

In a typical palladium-catalyzed cycle, the initial step involves the oxidative addition of the alkyl bromide to a low-valent palladium(0) complex. This would form a palladium(II) intermediate. Subsequent transmetalation with an organometallic reagent (in Suzuki or Stille coupling) or migratory insertion of an alkene (in Heck coupling) would be followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

For this compound, the high electronegativity of the fluorine atoms would likely influence the rate and efficiency of these steps. The electron-withdrawing nature of the perfluoroalkyl chain can affect the electron density at the carbon-bromine bond, potentially altering its reactivity in the oxidative addition step compared to non-fluorinated analogues.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |

| Arylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Aryl-1,1,2,2-tetrafluoroheptane |

| Organotin reagent | Stille Coupling | Pd(PPh₃)₄ | 1-Organo-1,1,2,2-tetrafluoroheptane |

| Alkene | Heck Reaction | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-(1,1,2,2-Tetrafluoroheptyl)alkene |

This table is illustrative and based on general principles of palladium catalysis, as specific data for this compound is not available.

Alternative Transition Metal-Mediated Couplings

Besides palladium, other transition metals like copper and nickel are also known to catalyze C-C bond forming reactions with alkyl halides. hep.com.cnmit.edu Copper-mediated couplings, for instance, are well-established for the formation of C-C bonds. Nickel catalysis has also emerged as a powerful tool, often exhibiting different reactivity and substrate scope compared to palladium. hep.com.cn

The application of these alternative metals to this compound could offer advantages in terms of cost, reactivity, and functional group tolerance. Mechanistic pathways for these reactions can vary, sometimes involving radical intermediates or different oxidation states of the metal center.

Elimination Reactions for the Generation of Fluorinated Olefins

The synthesis of fluorinated olefins is of significant interest due to their unique properties and applications in materials science and pharmaceuticals. researchgate.net One common method to access these compounds is through the elimination of a hydrogen halide from a suitable precursor.

In the case of this compound, dehydrobromination would lead to the formation of 1,1,2,2-tetrafluorohept-1-ene. This reaction is typically promoted by a base. The regioselectivity of the elimination would be expected to exclusively yield the terminal olefin due to the absence of a hydrogen atom on the adjacent carbon of the tetrafluoroethyl group.

The conditions for such an elimination reaction would need to be carefully optimized to favor the desired olefin formation over potential side reactions, such as nucleophilic substitution. The choice of base, solvent, and temperature are critical parameters in controlling the reaction outcome.

Table 2: Hypothetical Elimination Reaction of this compound

| Reagent | Reaction Type | Expected Product |

| Strong, non-nucleophilic base (e.g., DBU) | Dehydrobromination | 1,1,2,2-Tetrafluorohept-1-ene |

| Alcoholic KOH | Dehydrobromination/Substitution | Mixture of 1,1,2,2-Tetrafluorohept-1-ene and substitution products |

This table is illustrative and based on general principles of elimination reactions, as specific data for this compound is not available.

Strategic Applications of 1 Bromo 1,1,2,2 Tetrafluoroheptane As a Versatile Synthetic Building Block

Incorporation into Complex Organic Scaffolds

The distinct reactivity of the carbon-bromine bond, coupled with the properties imparted by the fluoroalkyl chain, makes 1-bromo-1,1,2,2-tetrafluoroheptane a key intermediate for embedding the 1,1,2,2-tetrafluoroheptyl group into larger organic frameworks.

Development of Fluorinated Synthons for Bioactive Molecule Research

The incorporation of perfluoroalkyl chains can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. While direct literature on this compound is limited, the principles of its application can be inferred from the well-established chemistry of other perfluoroalkyl halides. These compounds are instrumental in creating fluorinated synthons for drug discovery programs. The 1,1,2,2-tetrafluoroheptyl moiety, introduced via this bromo-precursor, can serve as a metabolically stable isostere for other functional groups, potentially improving the pharmacokinetic profile of a lead compound.

For instance, the synthesis of novel bioactive molecules often involves the coupling of a fluorinated building block with a core heterocyclic structure. The bromo-group in this compound allows for its participation in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to attach the tetrafluoroheptyl chain to aromatic or heteroaromatic rings. This approach is crucial in the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Preparation of Intermediates for Agrochemicals with Fluorinated Moieties

The agrochemical industry increasingly relies on fluorinated compounds to develop new pesticides with improved efficacy, selectivity, and environmental profiles. nih.gov The introduction of a fluoroalkyl group can enhance the biological activity and stability of the active ingredient. nih.gov Perfluoroalkyl halides are valuable precursors in the synthesis of these next-generation agrochemicals. researchgate.net

This compound can be employed to synthesize key intermediates for fluorinated herbicides, fungicides, and insecticides. The lipophilic pentyl tail of the molecule can aid in the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. The general strategy often involves the reaction of the bromo-compound with a nucleophilic species to form a new carbon-carbon or carbon-heteroatom bond, thereby integrating the fluoroalkyl chain into the final agrochemical structure. The stability of the tetrafluoroethyl unit ensures that this moiety remains intact throughout the synthetic sequence and in the final application.

Construction of Advanced Materials Incorporating Fluoroalkyl Chains

The unique properties of fluoroalkyl chains, such as hydrophobicity, oleophobicity, and low surface energy, make them highly desirable for the development of advanced materials. researchgate.netnih.gov Polymers containing perfluoroalkyl side chains exhibit excellent surface-active properties and are used in a wide range of applications, from water-repellent coatings to high-performance lubricants. fluoropolymers.eu

This compound can serve as a key monomer or precursor for the synthesis of such fluorinated materials. For example, it can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate, through a series of chemical transformations. The subsequent polymerization of this monomer would yield a polymer with pendant 1,1,2,2-tetrafluoroheptyl chains. nih.gov The length of the alkyl portion of the chain can influence the packing and crystallinity of the polymer side chains, thereby tuning the material's surface properties. researchgate.net

Role in the Design and Synthesis of Novel Chemical Reagents and Catalysts

The electron-withdrawing nature of the tetrafluoroethyl group in this compound can be leveraged to design novel reagents and catalysts with unique reactivity. The development of new catalysts is crucial for advancing synthetic chemistry, and the incorporation of fluoroalkyl groups can significantly impact a catalyst's performance. mdpi.com

Multistep Synthetic Strategies Leveraging the Unique Reactivity of this compound

The versatility of this compound as a synthetic building block is best demonstrated in multistep synthetic sequences where its unique reactivity is strategically employed. The presence of both a reactive bromine atom and a stable fluoroalkyl chain allows for its participation in a variety of chemical transformations.

A common strategy involves the initial reaction at the bromine center, for example, through a Grignard reaction or a metal-catalyzed cross-coupling, to attach the fluoroalkyl moiety to a larger molecule. The resulting intermediate can then undergo further transformations at other sites of the molecule. The inertness of the perfluoroalkyl chain ensures that it remains intact during subsequent reaction steps, making it a reliable component for complex molecule synthesis.

Computational Chemistry and Theoretical Investigations of 1 Bromo 1,1,2,2 Tetrafluoroheptane

Electronic Structure and Bonding Characteristics Analysis

The electronic environment of 1-bromo-1,1,2,2-tetrafluoroheptane is dominated by the high electronegativity of the fluorine atoms and the presence of the heavier bromine atom, creating a molecule with distinct charge distribution and bonding patterns.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometries, bond energies, and electronic properties.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be the method of choice to balance computational cost and accuracy. Such calculations would reveal the significant inductive effect of the four fluorine atoms on the C1 and C2 carbons. This effect polarizes the C-F and C-Br bonds, leading to a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar fluoroalkanes.)

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-Br Bond Length | 1.95 |

| C-F Bond Length | 1.35 |

| C-C Bond Length (C1-C2) | 1.54 |

| C-C Bond Length (alkyl chain) | 1.53 |

| ∠ F-C-F | 109.5 |

| ∠ Br-C1-C2 | 110.0 |

Conformational Analysis of Fluoroalkyl Bromides

The seven-carbon chain of this compound allows for significant conformational flexibility. A thorough conformational analysis, typically performed using computational methods, is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

The analysis would involve systematically rotating the dihedral angles along the carbon-carbon bonds and calculating the corresponding energy. The results would likely show that staggered conformations are energetically favored over eclipsed conformations to minimize steric hindrance. The bulky tetrafluorobromoethyl group would significantly influence the conformational preferences of the entire molecule. The relative energies of different conformers (e.g., anti, gauche) would be determined, providing insight into the molecule's shape and flexibility at different temperatures.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping out the potential chemical transformations of a molecule and predicting its reactivity.

Transition State Elucidation for Key Chemical Transformations

For any chemical reaction, the transition state represents the highest energy point on the reaction pathway. Identifying the geometry and energy of the transition state is crucial for calculating reaction rates. For this compound, a likely reaction is nucleophilic substitution at the C1 carbon, displacing the bromide ion.

Computational methods can locate the transition state structure for such a reaction (e.g., an SN2 reaction). The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Theoretical studies on the reactions of other bromine-substituted alkanes have successfully used these methods to elucidate reaction mechanisms. researchgate.net

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

DFT and other quantum chemical methods can predict the reactivity and selectivity of this compound in various organic reactions. By calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for electrophilic and nucleophilic attack.

The MEP map would likely show a region of positive electrostatic potential around the hydrogen atoms of the alkyl chain and a negative potential around the fluorine and bromine atoms. The LUMO is expected to be localized primarily on the C-Br bond, indicating that this is the most probable site for attack by a nucleophile. This aligns with the understanding that the C-Br bond is the most labile in the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach is crucial for understanding intermolecular forces and the effects of a solvent.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would require the development of a force field. This force field would define the potential energy of the system as a function of the positions of all atoms. MD simulations of n-heptane have been performed to study its behavior, and similar methodologies could be applied here. ijche.irarxiv.org

The simulations would reveal how the fluorinated and brominated head of the molecule interacts with solvent molecules compared to the hydrocarbon tail. Given the amphiphilic nature of the molecule, it would likely exhibit interesting behavior at interfaces, a characteristic of many PFAS compounds. clu-in.org The simulations could also be used to calculate thermodynamic properties such as the heat of vaporization and diffusion coefficients.

Table 2: Illustrative Intermolecular Interaction Energies for this compound in a Water Box from MD Simulations (Note: This data is hypothetical and serves to illustrate the expected contributions to intermolecular interactions.)

| Interaction Type | Estimated Energy (kJ/mol) |

|---|---|

| van der Waals | -25.0 |

| Electrostatic | -15.0 |

| Total Non-bonded | -40.0 |

Advanced Spectroscopic and Chromatographic Characterization of 1 Bromo 1,1,2,2 Tetrafluoroheptane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of fluorinated organic molecules. rsc.org The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a wealth of structural information. wikipedia.org

The interpretation of NMR spectra for fluorinated compounds like 1-bromo-1,1,2,2-tetrafluoroheptane involves analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton spectrum provides information about the hydrogen atoms in the alkyl chain. The chemical shifts and splitting patterns are influenced by the neighboring fluorine atoms.

¹³C NMR: The ¹³C spectrum reveals the carbon framework of the molecule. The chemical shifts of carbons bonded to fluorine are significantly affected by the electronegativity of the fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts of the fluorine atoms in the -CF₂-CF₂-Br moiety provide key insights into their chemical environment. Coupling between ¹⁹F nuclei (¹⁹F-¹⁹F coupling) and between ¹⁹F and ¹H or ¹³C nuclei provides valuable connectivity information. Long-range couplings are also commonly observed. wikipedia.org

A ¹⁹F-centered NMR analysis approach, which uses a set of nonselective 2D NMR experiments, can provide a comprehensive set of NMR parameters, including chemical shifts and coupling constants, to facilitate complete structure determination. rsc.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -CH₂- (hexyl chain) | 1.3 - 1.6 | m | |

| ¹H | -CH₃ (hexyl chain) | 0.9 | t | J(H,H) ≈ 7 |

| ¹³C | C1 | ~110-120 (triplet of triplets) | t, t | ¹J(C,F), ²J(C,F) |

| ¹³C | C2 | ~115-125 (triplet of triplets) | t, t | ¹J(C,F), ²J(C,F) |

| ¹³C | Alkyl Chain | 14 - 31 | ||

| ¹⁹F | -CF₂-Br | ~ -60 to -70 | t | ²J(F,F) |

| ¹⁹F | -CF₂-CH₂- | ~ -110 to -120 | t | ²J(F,F) |

Note: This is a predicted table based on typical values for similar fluorinated alkanes. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound. libretexts.org These experiments reveal correlations between different nuclei, providing a detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A homonuclear technique that identifies coupled proton spins, helping to map out the proton network in the heptyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that correlates directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C nuclei (typically 2-3 bonds), which is crucial for connecting different parts of the molecule, such as the fluorinated head and the alkyl tail.

¹⁹F-¹³C HMBC: This experiment is particularly useful for assigning the carbon signals of the fluorinated portion of the molecule by correlating them with the ¹⁹F signals. rsc.org

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of nuclei, which can be useful in determining the conformation of the molecule.

The combination of these 2D NMR experiments allows for the unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals, leading to a comprehensive structural elucidation. rsc.orgnih.gov

Mass Spectrometry (MS) Analysis of Fluorinated Compounds

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of fluorinated compounds, as well as for studying their fragmentation patterns. nih.gov

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For brominated fluoroalkanes like this compound, characteristic fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the bromine atom or the fluorinated carbons. libretexts.org This is often a dominant fragmentation pathway.

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ ion.

Loss of fluorine or HF: Fragmentation can involve the elimination of a fluorine radical or a molecule of hydrogen fluoride (B91410).

Rearrangements: Fluorine shifts can occur after initial fragmentation, leading to the formation of more stable carbocations before further fragmentation. nih.gov

The analysis of these fragmentation pathways provides valuable structural information and helps to confirm the identity of the compound. youtube.com

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₇H₁₃F₄Br]⁺ | 266 | 268 | Molecular Ion |

| [C₇H₁₃F₄]⁺ | 187 | Loss of Br | |

| [C₅H₁₁]⁺ | 71 | Cleavage of C₂-C₃ bond | |

| [CF₂Br]⁺ | 129 | 131 | Alpha-cleavage |

| [C₂F₄Br]⁺ | 179 | 181 |

Note: The presence of bromine results in characteristic isotopic patterns (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise molecular formula of a compound. researchgate.net This is particularly important for fluorinated compounds, where the mass defects of fluorine and hydrogen can help to distinguish between different possible elemental compositions. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often used in conjunction with HRMS for the analysis of these compounds. chromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org These vibrations are dependent on the bond strengths and the masses of the atoms, making them highly characteristic of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching and bending vibrations: From the heptyl chain, typically in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

C-F stretching vibrations: These are typically strong absorptions in the IR spectrum and appear in the 1000-1350 cm⁻¹ region. The exact frequencies will be sensitive to the number of fluorine atoms on the carbon.

C-C stretching vibrations: Throughout the fingerprint region.

C-Br stretching vibration: This will be a low-frequency vibration, typically below 700 cm⁻¹.

The analysis of these vibrational modes provides a valuable fingerprint for the molecule and can be used to confirm its structure and identify the presence of specific functional groups. researchgate.netsmu.edu

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Purity Assessment and Reaction Monitoring

Chromatographic separation is a cornerstone of chemical analysis, allowing for the isolation and quantification of individual components within a mixture. For a halogenated alkane like this compound, both GC-MS and LC-MS serve as powerful tools, each with distinct advantages depending on the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. Its high resolution allows for the separation of closely related impurities, and the mass spectrometric detector provides definitive identification of the separated components.

Purity Assessment: To determine the purity of a this compound sample, a validated GC-MS method is employed. A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.

A common stationary phase for the analysis of halogenated hydrocarbons is a low-polarity phase, such as a 5% diphenyl / 95% dimethyl polysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation patterns are used to identify the main component and any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reaction Monitoring: GC-MS is also invaluable for monitoring the progress of the synthesis of this compound. For instance, in a reaction involving the bromination of a precursor, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts over time. This data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. The selective detection of brominated compounds can be enhanced using techniques like atomic emission detection (AED) coupled with GC. researchgate.net

Below is a hypothetical data table illustrating the GC-MS parameters and results for a purity analysis of this compound.

Table 1: Illustrative GC-MS Parameters and Purity Analysis Data for this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Retention Time | |

| This compound | 12.5 min |

| Purity Analysis | |

| Peak Area of Main Compound | 99.5% |

| Total Peak Area of Impurities | 0.5% |

| Major Fragment Ions (m/z) | 281/283 ([M-C5H11]+), 179/181 ([C2BrF4]+), 69 ([CF3]+) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is well-suited for volatile compounds, LC-MS is advantageous for the analysis of less volatile derivatives or for monitoring reactions in solution without the need for derivatization of all components. For higher molecular weight or more polar derivatives of this compound, LC-MS may be the preferred method.

Purity Assessment and Reaction Monitoring: In an LC-MS system, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a packed column (stationary phase). Reversed-phase chromatography, with a C18 or a specialized fluorinated stationary phase, is commonly employed for the separation of fluorinated compounds. chromatographyonline.com The use of a fluorinated stationary phase can offer unique selectivity for fluorinated analytes. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with a wide range of polarities. The eluent from the column is then introduced into the mass spectrometer, where the analytes are ionized, commonly by electrospray ionization (ESI), and detected. LC-MS is particularly useful for monitoring the formation of non-volatile byproducts or for analyzing reaction mixtures directly from a solution.

A hypothetical data table for an LC-MS analysis is presented below.

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C18 Reversed-Phase (150 mm x 2.1 mm ID, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| Mass Range | 100-1000 amu |

| Expected Retention Time | |

| This compound | Dependent on specific derivative |

| Purity Analysis | |

| Purity by UV or MS signal | >99% (for a purified derivative) |

| Parent Ion (for a hypothetical derivative) | [M+H]+ or [M-H]- |

By combining these advanced chromatographic techniques, a comprehensive characterization of this compound and its derivatives can be achieved, ensuring high purity and efficient synthesis.

Environmental Fate and Sustainable Chemistry Considerations for Fluorinated Bromides

Atmospheric and Environmental Degradation Pathways of Fluoroalkyl Bromides

The environmental fate of fluoroalkyl bromides is largely determined by their behavior in the atmosphere. When released, these compounds are expected to partition significantly into the air due to their volatility, a common characteristic of bromoalkanes. cdc.gov The dominant degradation process in the atmosphere for organic compounds is through reactions with photochemically produced hydroxyl radicals (•OH). cdc.gov

For instance, the atmospheric half-life of 1-bromopropane, a related bromoalkane, is estimated to be 14 days due to its reaction with •OH radicals. cdc.gov Similarly, highly fluorinated alkanes like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) are also primarily degraded in the troposphere by reactions with these radicals, with an estimated atmospheric lifetime of 14 years. ecetoc.org Given the structure of 1-Bromo-1,1,2,2-tetrafluoroheptane, its degradation would likely be initiated by the abstraction of a hydrogen atom by •OH radicals.

A significant concern with the atmospheric degradation of polyfluorinated compounds is the formation of persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs). utoronto.canih.gov Smog chamber studies on fluorotelomer alcohols (FTOHs), which share structural similarities with fluoroalkyl bromides, have shown that they can degrade in the atmosphere to produce a series of PFCAs. utoronto.canih.gov This degradation is thought to occur through gas-phase peroxy radical cross-reactions, a previously unrecognized pathway that may be applicable to all polyfluorinated materials. utoronto.canih.gov The formation of such persistent degradation products highlights the need for a thorough reexamination of the environmental impact of this class of industrial chemicals. nih.gov

Table 1: Atmospheric Fate of Related Halogenated Alkanes

| Compound | CASRN | Atmospheric Lifetime | Primary Degradation Mechanism | Potential Degradation Products |

|---|---|---|---|---|

| 1-Bromopropane | 106-94-5 | 14 days cdc.gov | Reaction with •OH radicals cdc.gov | Not specified |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | 811-97-2 | 14 years ecetoc.org | Reaction with •OH radicals ecetoc.org | Trifluoroacetic acid, formic acid, hydrofluoric acid, carbon dioxide ecetoc.org |

| Fluorotelomer Alcohols (FTOHs) | Various | Not specified | Reaction with •OH radicals utoronto.ca | Perfluorinated Carboxylic Acids (PFCAs) utoronto.canih.gov |

Development of Greener Synthetic Routes and Methodologies

The synthesis of fluorinated organic compounds traditionally involves methods that can be energy-intensive and may use hazardous reagents or solvents. rsc.org Recognizing these drawbacks, significant research has been directed towards developing more sustainable and environmentally friendly synthetic methodologies.

Another advancement lies in the use of catalysis to facilitate fluorination reactions. For example, palladium-catalyzed nucleophilic fluorination of aryl bromides has been developed, showing a broad substrate scope, particularly for nitrogen-containing heteroaryl bromides. acs.org While this specific method applies to aryl systems, the underlying principle of using catalysts to achieve higher efficiency and selectivity is a cornerstone of green chemistry and is applicable to the synthesis of various fluorinated molecules.

Commonly used fluorinating agents include potassium fluoride (B91410), antimony trifluoride, and hydrogen fluoride. irooildrilling.com Traditional methods may involve halogen exchange reactions or the direct replacement of hydrogen with fluorine using metal fluorides. irooildrilling.com These can be irreversible exothermic reactions, sometimes requiring significant control measures. irooildrilling.com

Table 2: Comparison of Traditional and Greener Fluorination Methodologies

| Feature | Traditional Solution-Based Fluorination | Green Mechanochemical Fluorination |

|---|---|---|

| Solvent Use | Often requires high-boiling, toxic solvents (e.g., DMSO) rsc.org | Solvent-free rsc.org |

| Reaction Conditions | Can require high temperatures | Ambient conditions rsc.org |

| Energy Consumption | Potentially high | Lower energy efficiency rsc.org |

| Waste Generation | Generates solvent waste | Minimal waste rsc.org |

| Environmental Impact | Higher due to toxic solvents and energy use rsc.org | Significantly reduced environmental footprint rsc.org |

Strategies for Recycling and Waste Minimization in Fluorinated Organic Chemistry

The high stability of the carbon-fluorine bond, which imparts desirable properties to fluorinated compounds, also presents challenges for their end-of-life management. rsc.org Consequently, developing effective strategies for recycling and waste minimization is crucial for the sustainability of fluorinated organic chemistry.

A primary strategy is to minimize waste generation at the source through process optimization and material substitution. numberanalytics.compurkh.com This can involve adopting continuous processing over batch processing to enhance efficiency and reduce the formation of by-products. purkh.com The principles of green chemistry, which emphasize the use of safer materials, can also guide the substitution of hazardous substances. purkh.com

For fluorinated polymers, which represent a significant portion of fluorinated products, recycling technologies are emerging. rsc.orgplasticsengineering.org Thermal depolymerization, for instance, can break down polymers like polytetrafluoroethylene (PTFE) into their constituent monomers, which can then be reused to produce new materials. rsc.org This approach is a key component of establishing a circular economy for fluoropolymers. plasticsengineering.org However, the recycling of fluoropolymers is still in its early stages compared to other plastics. rsc.org

When recycling is not feasible, incineration at high temperatures is a potential disposal method to destroy organic fluorine compounds. rsc.orgnumberanalytics.com However, this process can generate corrosive hydrogen fluoride (HF) gas, which poses risks to incineration infrastructure. researchgate.net

Other strategies for managing fluorine-containing waste include chemical treatments like neutralization with alkaline substances or precipitation to form more stable, insoluble compounds. numberanalytics.com The concept of industrial symbiosis, where the waste from one industrial process becomes a resource for another, also offers a pathway to a more circular economy. purkh.com

Table 3: Waste Management Strategies in Fluorinated Organic Chemistry

| Strategy | Principle | Examples |

|---|---|---|

| Waste Reduction | Minimizing waste generation at the source. numberanalytics.compurkh.com | Process optimization, material substitution. numberanalytics.compurkh.com |

| Recycling | Reusing materials to create new products. numberanalytics.com | Thermal depolymerization of fluoropolymers to recover monomers. rsc.orgplasticsengineering.org |

| Chemical Treatment | Converting hazardous waste into less toxic or more stable forms. numberanalytics.com | Neutralization with alkaline substances, precipitation. numberanalytics.com |

| Incineration | High-temperature destruction of organic compounds. rsc.orgnumberanalytics.com | Controlled combustion of fluorinated waste. rsc.orgnumberanalytics.com |

| Landfilling | Disposal in engineered landfills for hazardous waste. numberanalytics.com | Containment of non-recyclable, non-combustible waste. numberanalytics.com |

Future Research Directions and Emerging Paradigms for 1 Bromo 1,1,2,2 Tetrafluoroheptane

Exploration of Novel Catalytic Transformations and Synthetic Architectures

Future research in this area would logically begin with the development of efficient and selective catalytic methods to synthesize 1-Bromo-1,1,2,2-tetrafluoroheptane itself. Subsequently, investigations could pivot to using this compound as a building block in further catalytic transformations. Potential research avenues, though currently hypothetical, could include:

Cross-Coupling Reactions: Investigating the utility of the C-Br bond in various palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical Reactions: Exploring atom transfer radical addition (ATRA) and related processes, where the bromo- and perfluoroalkyl- groups could direct the reactivity.

Development of Novel Synthetic Architectures: Utilizing this compound as a precursor for the synthesis of more complex fluorinated molecules, such as surfactants, polymers, or biologically active compounds.

Integration into Advanced Materials Science and Engineering Applications

The unique combination of a flexible heptyl chain and a rigid, electron-withdrawing tetrafluoroethyl bromide moiety suggests that this compound could be a candidate for creating materials with specialized properties. Future research could focus on:

Fluorinated Polymers: Incorporation into polymers to enhance thermal stability, chemical resistance, and modify surface properties like hydrophobicity and oleophobicity.

Liquid Crystals: The rod-like structure of the molecule might be conducive to the formation of liquid crystalline phases, a property valuable in display technologies.

Dielectric Fluids: The high fluorine content could lead to a low dielectric constant, making it a potential component in coolants and insulating fluids for electronic applications.

Unexplored Reactivity Manifolds and Mechanistic Investigations

A fundamental understanding of the reactivity of this compound is a prerequisite for its application. Future research would need to address:

Nucleophilic Substitution: Determining the kinetics and mechanisms of substitution reactions at the carbon bearing the bromine atom.

Elimination Reactions: Investigating the conditions under which dehydrobromination or other elimination reactions occur to form unsaturated fluorinated compounds.

Mechanistic Studies: Employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy to elucidate the pathways of its reactions.

Synergistic Approaches Combining Experimental and Computational Methodologies

Modern chemical research heavily relies on the interplay between experimental work and computational modeling. For this compound, this synergistic approach would be invaluable for:

Predicting Properties: Using density functional theory (DFT) and other computational methods to predict molecular geometry, spectroscopic signatures (NMR, IR), and thermochemical properties to guide experimental efforts.

Modeling Reaction Mechanisms: Simulating potential reaction pathways to understand transition states and predict product distributions, thereby optimizing reaction conditions.

Designing New Materials: Computationally screening for potential applications by modeling the interactions of this compound within larger molecular assemblies or at interfaces.

Q & A

Q. What are the recommended synthetic pathways and purification methods for 1-bromo-1,1,2,2-tetrafluoroheptane?

Methodological Answer: Synthesis typically involves radical bromination of perfluoroheptene precursors using bromine gas or N-bromosuccinimide (NBS) under UV irradiation. Fluorinated intermediates require careful handling due to their volatility. Purification is achieved via fractional distillation under inert gas (e.g., nitrogen) to avoid decomposition. Confirm purity using gas chromatography (GC) with flame ionization detection (FID) and compare retention times with known standards .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : and NMR to confirm fluorine/bromine substitution patterns (e.g., splitting patterns in NMR indicate adjacent fluorines) .

- IR Spectroscopy : Identify C-Br (500–600 cm) and C-F (1000–1400 cm) stretches.

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 328 for CHBrF) and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles/distances if single crystals are obtainable .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (analogous to 3-bromo-1,1,2,2-tetrafluoropropane, which has a human toxic concentration of 40 ppt) .

- Thermal Stability : Avoid high temperatures (>150°C) to prevent decomposition into toxic hydrofluoric acid (HF).

- Storage : Store at 0–6°C in amber glass under nitrogen to suppress photolytic/oxidative degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ for nucleophilic substitutions at the bromine site in fluorinated environments?

Methodological Answer: Fluorine’s electronegativity polarizes the C-Br bond, accelerating S2 reactions. Computational studies (DFT/B3LYP) can model transition states and predict regioselectivity. Experimentally, track kinetics via NMR under varying solvents (e.g., DMSO vs. THF). Compare activation energies with non-fluorinated analogs to quantify fluorine’s electronic effects .

Q. How should researchers address contradictory toxicity data in halogenated alkane studies?

Methodological Answer:

- Dose-Response Analysis : Conduct in vitro assays (e.g., AD in human cell lines) to resolve discrepancies between reported toxicity thresholds (e.g., Sax & Lewis vs. Davies et al. for related compounds) .

- Structure-Activity Relationships (SAR) : Corporate fluorine content (e.g., higher F% reduces toxicity in halocarbons) and chain length (longer chains may lower AD/LC ratios) into predictive models .

Q. What experimental designs are optimal for studying surface adsorption and reactivity on indoor materials?

Methodological Answer:

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on drywall, PVC, or glass surfaces.

- Controlled Chamber Studies : Expose materials to this compound vapor under realistic humidity/temperature. Quantify residues via GC-MS and monitor secondary oxidation products (e.g., Br/F ions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.